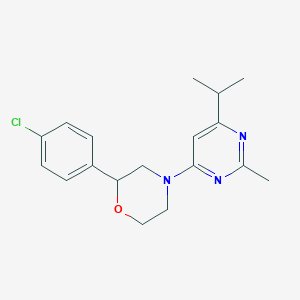
2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative and is commonly referred to as CPIM. CPIM has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of CPIM is not fully understood. However, it has been suggested that CPIM acts as a positive allosteric modulator of the GABA-A receptor. CPIM enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the suppression of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects
CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has been shown to increase the threshold for seizure activity and reduce the duration and frequency of seizures. CPIM has also been found to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPIM has several advantages for lab experiments. It exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. CPIM is also relatively easy to synthesize, and its synthesis can be scaled up for commercial purposes. However, CPIM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. CPIM also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
CPIM has several potential future directions for research. One direction is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Additionally, future research could focus on developing more potent and selective CPIM analogs with improved pharmacokinetic properties.
Métodos De Síntesis
CPIM has been synthesized using various methods, including a facile one-pot reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination. The most common method used for the synthesis of CPIM is the one-pot reaction. This method involves the reaction of 4-chlorophenyl isocyanate with 6-isopropyl-2-methyl-4-hydroxypyrimidine in the presence of morpholine and triethylamine. The reaction proceeds smoothly at room temperature, and the yield is high.
Aplicaciones Científicas De Investigación
CPIM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(2-methyl-6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-12(2)16-10-18(21-13(3)20-16)22-8-9-23-17(11-22)14-4-6-15(19)7-5-14/h4-7,10,12,17H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNQZVWYRDDFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)


![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)



![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)